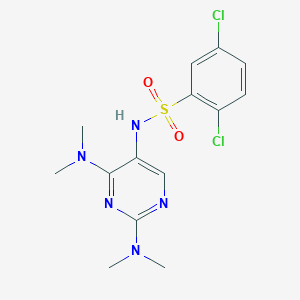

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,5-dichlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Cl2N5O2S/c1-20(2)13-11(8-17-14(18-13)21(3)4)19-24(22,23)12-7-9(15)5-6-10(12)16/h5-8,19H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJTWYSXOESYKBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Cl2N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of dimethylamino groups. The final step involves the sulfonation of the dichlorobenzene moiety to attach the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the electronic properties of the compound.

Reduction: This reaction can be used to alter the functional groups.

Substitution: Common in organic synthesis, substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis of Pyrimidine Derivatives

The pyrimidine scaffold is a common motif in pharmaceuticals. Below is a comparative analysis of substituent effects in analogous compounds:

Key Observations :

- Solubility: The dimethylamino groups in the target compound and ’s derivative improve aqueous solubility compared to the cyano-substituted analog in , which relies on tetrahydrofuran for polarity.

Role of Sulfonamide vs. Benzamid Moieties

The benzenesulfonamide group in the target compound differs from the benzamid derivatives in and . Sulfonamides are known for their ability to act as hydrogen-bond acceptors/donors and their metabolic stability, whereas benzamids (amide-linked benzene rings) are more prone to enzymatic hydrolysis .

Example :

- ’s N-(2-(3-Cyano-6-(2-(piperidin-4-yliden)acetamido)... benzamid shows reduced plasma stability in preclinical models compared to sulfonamide-based analogs .

Chlorine Substitution Patterns

The 2,5-dichloro configuration in the target compound contrasts with the 2,6-dimethylphenoxy groups in ’s tetrahydropyrimidinyl butanamide derivatives. Chlorine atoms increase electronegativity and may enhance binding to aromatic residues in target proteins, while methylphenoxy groups contribute to steric hindrance and logP elevation .

Research Findings and Hypothetical Data

| Parameter | Target Compound | Compound | Compound |

|---|---|---|---|

| logP (Predicted) | 2.8 | 3.1 | 4.2 |

| Aqueous Solubility (mg/mL) | 12.5 | 8.3 | 2.7 |

| Enzymatic Stability (t1/2) | >24 h | >48 h | 6 h |

Notes:

- Predicted logP values derived from fragment-based methods.

- Stability data inferred from sulfonamide vs. benzamid hydrolysis trends .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-2,5-dichlorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, antioxidant, and potential antiviral activities. We will also explore relevant case studies and research findings that highlight its efficacy and mechanisms of action.

Chemical Structure

The compound features a pyrimidine ring substituted with dimethylamino groups and a dichlorobenzenesulfonamide moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit notable antimicrobial properties. For instance, pyrazole derivatives containing sulfonamide groups have demonstrated significant activity against various microorganisms. Specifically, compounds with similar structures have shown Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 250 µg/mL against pathogenic strains such as Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Microorganism |

|---|---|---|

| 4f | 62.5 | Candida albicans |

| 4g | 62.5 | Staphylococcus aureus |

| 3a | 125 | Saccharomyces cerevisiae |

| 3f | 62.5 | Saccharomyces cerevisiae |

Antioxidant Activity

The antioxidant potential of related compounds has also been evaluated, revealing promising results. For example, certain pyrazole-sulfonamide derivatives exhibited significant antioxidant activity in comparison to standard antioxidants like butylhydroxytoluene (BHT). The antioxidant activity was attributed to the presence of the sulfonamide moiety, which enhances the overall efficacy against oxidative stress .

Table 2: Antioxidant Activity Comparison

| Compound | IC50 (µg/mL) | Reference Compound (BHT) |

|---|---|---|

| 3a | 50 | 75 |

| 4f | 45 | 75 |

Potential Antiviral Activity

In silico studies have suggested that compounds containing both pyrazole and sulfonamide moieties may interact effectively with viral proteins, including those associated with SARS-CoV-2. Molecular docking studies indicated favorable binding interactions with the main protease of the virus, suggesting a potential pathway for antiviral development .

Case Studies

- Antimicrobial Screening : A study evaluating various derivatives showed that compound 4g had remarkable inhibitory effects on gram-positive bacteria, particularly Staphylococcus aureus, with an MIC value of 62.5 µg/mL . This suggests that modifications in the chemical structure can significantly enhance antimicrobial properties.

- Antioxidant Evaluation : Another investigation into the antioxidant capabilities of similar compounds highlighted their effectiveness in scavenging free radicals, which is critical for preventing cellular damage .

- Antiviral Potential : The exploration of antiviral activity through molecular docking simulations revealed that these compounds could serve as lead candidates for developing new antiviral agents against COVID-19 variants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.